molecular formula C12H18IN B3416847 Iofetamine CAS No. 95896-48-3

Iofetamine

Cat. No. B3416847
CAS RN: 95896-48-3
M. Wt: 303.18 g/mol
InChI Key: ISEHJSHTIVKELA-UHFFFAOYSA-N
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Description

Iofetamine, also known as this compound I-123, Perfusamine, SPECTamine, or N-isopropyl-(123I)-p-iodoamphetamine (IMP), is a lipid-soluble amine and radiopharmaceutical drug . It is used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT) . It is approved for use in the United States as a diagnostic aid in determining the localization of and in the evaluation of non-lacunar stroke and complex partial seizures, as well as in the early diagnosis of Alzheimer’s disease .


Molecular Structure Analysis

This compound has a molecular formula of C12H18IN and a molar mass of 299.278 g/mol . The structure of this compound I-123 can be found on various databases .

Scientific Research Applications

Antidepressant and Antisuicidal Properties

Ketamine has been recognized for its rapid antidepressant effects, particularly in treatment-resistant cases of major depressive disorder. Its ability to produce robust and swift changes in mood has been a groundbreaking discovery, offering hope for faster-acting antidepressants. Furthermore, ketamine's antisuicidal properties have garnered attention, with evidence suggesting its potential to significantly reduce suicidal ideation in a short period, making it a valuable tool in acute psychiatric care (Nowacka & Borczyk, 2019).

Neuroprotective and Analgesic Uses

Apart from its psychiatric applications, ketamine has shown neuroprotective properties. It's used in pain management, including acute, chronic, and cancer-related pain. The drug's ability to inhibit N-methyl-D-aspartate (NMDA) receptors contributes to its analgesic and neuroprotective effects. This action suggests ketamine's potential in treating neurodegenerative diseases and conditions involving neurologic damage (Potter & Choudhury, 2014).

Mechanisms of Action in Neurobiology

Ketamine's impact on the brain extends to altering functional connectivity and brain circuitry. Research utilizing functional magnetic resonance imaging (fMRI) has shed light on how ketamine may affect various brain networks, contributing to its therapeutic effects. These insights are critical for developing new treatments for psychiatric and neurological disorders, offering a window into the complex interactions between ketamine and brain function (Maltbie et al., 2017).

Psychotherapeutic Applications

Ketamine-enhanced psychotherapy (KEP) has emerged as a novel approach to treating various psychiatric conditions, including anxiety and depression. By inducing profound psychedelic experiences, ketamine can facilitate therapeutic breakthroughs, offering patients new perspectives on their conditions and accelerating the psychotherapeutic process. This application highlights ketamine's versatility as both a medical and psychotherapeutic agent (Kolp et al., 2007).

Mechanism of Action

Iofetamine has been shown to inhibit the reuptake of serotonin and norepinephrine as well as induce the release of these neurotransmitters and of dopamine with similar potencies to other amphetamines like d-amphetamine and p-chloroamphetamine . Due to its high lipophilicity, this compound rapidly penetrates the blood-brain-barrier .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEHJSHTIVKELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048443
Record name Iofetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82691-33-6
Record name 4-Iodo-α-methyl-N-(1-methylethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82691-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iofetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iofetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A5X08042
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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